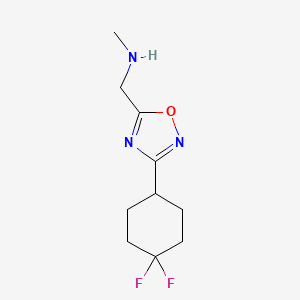
1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Vue d'ensemble
Description
1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H15F2N3O and its molecular weight is 231.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C10H15F2N3O
- Molecular Weight: 231.24 g/mol
The structural uniqueness of this compound is attributed to the presence of a difluorocyclohexyl group and an oxadiazole ring, which may contribute to its biological properties.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets in cellular pathways. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, potentially influencing various physiological processes.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, a study on related oxadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines (MDA-MB-231, KCL-22, and HeLa) using the MTT assay. The results indicated that compounds with similar structures exhibited IC50 values ranging from 6.3 µM to 13.6 µM against these cell lines .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 9.3 |
| 3c | KCL-22 | 6.3 |
| 3a | HeLa | 12.3 |
These findings suggest that modifications in the structure can lead to enhanced cytotoxicity, highlighting the potential of oxadiazole derivatives in cancer therapy.
Other Biological Activities
In addition to anticancer properties, oxadiazoles have been studied for their anti-inflammatory and antimicrobial activities. The incorporation of different substituents can significantly influence these activities. For example, derivatives with polar functional groups have shown improved interactions with biological targets.
Case Studies
- Study on Anticancer Activity : A study published in PMC evaluated several oxadiazole derivatives for their anticancer properties. The researchers found that specific structural features correlated with increased cytotoxicity against breast and cervical cancer cell lines .
- Mechanistic Insights : Another investigation focused on understanding the mechanism by which oxadiazoles induce apoptosis in cancer cells. The study utilized fluorescence microscopy to visualize apoptotic changes in treated cells, providing insights into how these compounds can be developed into therapeutic agents .
Propriétés
IUPAC Name |
1-[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O/c1-13-6-8-14-9(15-16-8)7-2-4-10(11,12)5-3-7/h7,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZBSQMFVUUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















